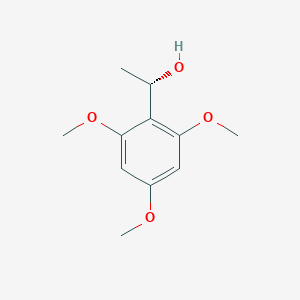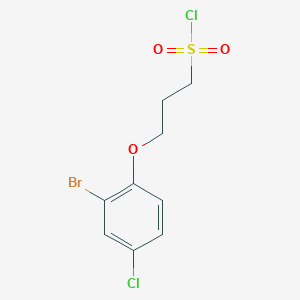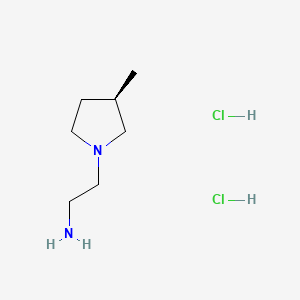![molecular formula C16H19NO4 B13504739 6-((Benzyloxy)carbonyl)-6-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B13504739.png)
6-((Benzyloxy)carbonyl)-6-azaspiro[3.4]octane-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-((Benzyloxy)carbonyl)-6-azaspiro[3.4]octane-2-carboxylic acid is a complex organic compound characterized by its unique spirocyclic structure. This compound features a benzyloxycarbonyl group and a carboxylic acid functional group, making it a versatile molecule in organic synthesis and various scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-((Benzyloxy)carbonyl)-6-azaspiro[3.4]octane-2-carboxylic acid typically involves multiple steps, starting with the formation of the spirocyclic core. One common method involves the reaction of a suitable azaspiro compound with benzyl chloroformate under basic conditions to introduce the benzyloxycarbonyl group. The carboxylic acid group can be introduced through subsequent oxidation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions
6-((Benzyloxy)carbonyl)-6-azaspiro[3.4]octane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives.
Reduction: The benzyloxycarbonyl group can be reduced to yield the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions at the benzyloxycarbonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as amides, esters, and alcohols, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
6-((Benzyloxy)carbonyl)-6-azaspiro[3.4]octane-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 6-((Benzyloxy)carbonyl)-6-azaspiro[3.4]octane-2-carboxylic acid exerts its effects involves interactions with various molecular targets. The benzyloxycarbonyl group can act as a protecting group in peptide synthesis, while the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions. These interactions can influence the compound’s reactivity and binding affinity in biochemical assays .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Azaspiro[3.4]octane-2-carboxylic acid: Lacks the benzyloxycarbonyl group, making it less versatile in certain synthetic applications.
Benzyloxycarbonyl derivatives: Compounds with similar protecting groups but different core structures.
Uniqueness
6-((Benzyloxy)carbonyl)-6-azaspiro[3.4]octane-2-carboxylic acid stands out due to its spirocyclic structure combined with the benzyloxycarbonyl and carboxylic acid groups. This unique combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research .
Propriétés
Formule moléculaire |
C16H19NO4 |
|---|---|
Poids moléculaire |
289.33 g/mol |
Nom IUPAC |
6-phenylmethoxycarbonyl-6-azaspiro[3.4]octane-2-carboxylic acid |
InChI |
InChI=1S/C16H19NO4/c18-14(19)13-8-16(9-13)6-7-17(11-16)15(20)21-10-12-4-2-1-3-5-12/h1-5,13H,6-11H2,(H,18,19) |
Clé InChI |
MMEXNZXQLZWPHZ-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CC12CC(C2)C(=O)O)C(=O)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


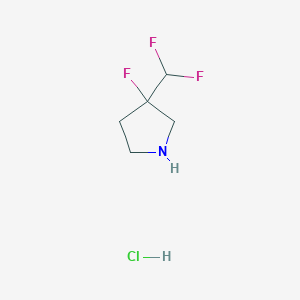
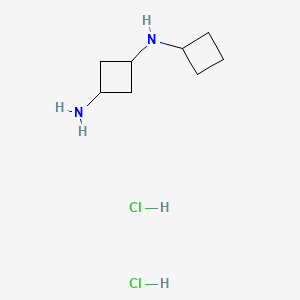
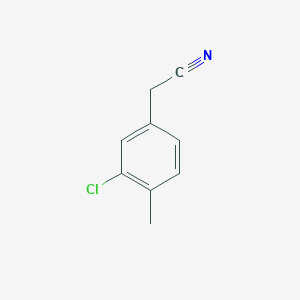
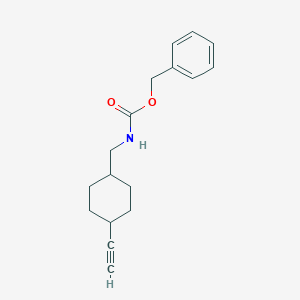
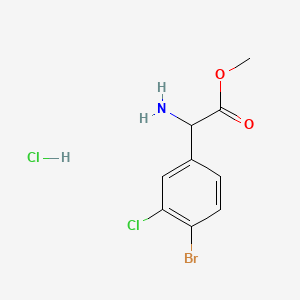
![(2S,4S)-1-[(tert-butoxy)carbonyl]-4-(1H-1,2,3-triazol-1-yl)pyrrolidine-2-carboxylic acid](/img/structure/B13504693.png)
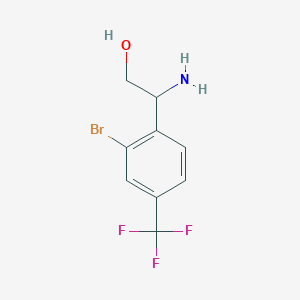
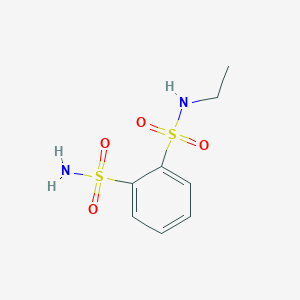
![2,2-Difluoro-2-[6-(trifluoromethyl)pyrazin-2-yl]acetic acid](/img/structure/B13504712.png)
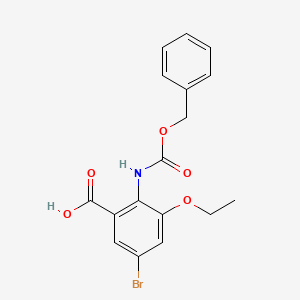
![(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[4-(trifluoromethyl)-1-benzothiophen-3-yl]propanoic acid](/img/structure/B13504724.png)
